molecular formula C18H20N4O4 B11656110 (5-Amino-4,4,6-tricyano-3-ethoxycarbonylmethyl-3-methyl-cyclohexa-1,5-dienyl)-acetic acid ethyl ester

(5-Amino-4,4,6-tricyano-3-ethoxycarbonylmethyl-3-methyl-cyclohexa-1,5-dienyl)-acetic acid ethyl ester

Cat. No.: B11656110
M. Wt: 356.4 g/mol
InChI Key: JHMKMQFKWGEFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[5-AMINO-4,6,6-TRICYANO-3-(2-ETHOXY-2-OXOETHYL)-1-METHYLCYCLOHEXA-2,4-DIEN-1-YL]ACETATE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and ester groups

Preparation Methods

The synthesis of ETHYL 2-[5-AMINO-4,6,6-TRICYANO-3-(2-ETHOXY-2-OXOETHYL)-1-METHYLCYCLOHEXA-2,4-DIEN-1-YL]ACETATE typically involves multiple steps. One common synthetic route includes the nucleophilic attack of ethyl aroylpyruvate by malononitrile, followed by cyclization and esterification reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

ETHYL 2-[5-AMINO-4,6,6-TRICYANO-3-(2-ETHOXY-2-OXOETHYL)-1-METHYLCYCLOHEXA-2,4-DIEN-1-YL]ACETATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-[5-AMINO-4,6,6-TRICYANO-3-(2-ETHOXY-2-OXOETHYL)-1-METHYLCYCLOHEXA-2,4-DIEN-1-YL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[5-AMINO-4,6,6-TRICYANO-3-(2-ETHOXY-2-OXOETHYL)-1-METHYLCYCLOHEXA-2,4-DIEN-1-YL]ACETATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to desired biological effects .

Comparison with Similar Compounds

ETHYL 2-[5-AMINO-4,6,6-TRICYANO-3-(2-ETHOXY-2-OXOETHYL)-1-METHYLCYCLOHEXA-2,4-DIEN-1-YL]ACETATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 2-[5-amino-4,4,6-tricyano-3-(2-ethoxy-2-oxoethyl)-3-methylcyclohexa-1,5-dien-1-yl]acetate

InChI

InChI=1S/C18H20N4O4/c1-4-25-14(23)6-12-7-17(3,8-15(24)26-5-2)18(10-20,11-21)16(22)13(12)9-19/h7H,4-6,8,22H2,1-3H3

InChI Key

JHMKMQFKWGEFCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(C(C(=C1C#N)N)(C#N)C#N)(C)CC(=O)OCC

Origin of Product

United States

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